2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide
Description
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide is a cyanoacrylamide derivative characterized by a difluoromethoxy-substituted phenyl ring and a 3-sulfamoylphenylamide moiety.
Properties
IUPAC Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S/c18-17(19)26-14-6-4-11(5-7-14)8-12(10-20)16(23)22-13-2-1-3-15(9-13)27(21,24)25/h1-9,17H,(H,22,23)(H2,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELAOAVRQUNJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a cyano group, difluoromethoxy substitution on a phenyl ring, and a sulfamoyl moiety, contributing to its unique biological properties.
Research indicates that this compound may act through several mechanisms:
- NLRP3 Inflammasome Inhibition : Similar compounds have been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. Inhibition of this pathway can lead to reduced secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
- Antiproliferative Effects : Studies on related compounds suggest that they may disrupt cell cycle progression and induce apoptosis in cancer cells by targeting β-tubulin .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs.
Case Studies
- NLRP3 Inflammasome Inhibition : A study demonstrated that analogs of the compound significantly reduced IL-1β levels in an in vivo model of inflammation. Compounds administered at a dose of 10 mg/kg resulted in a 44% to 57% reduction in IL-1β compared to control groups, indicating strong anti-inflammatory potential .
- Anticancer Activity : In vitro assays revealed that the compound exhibited significant antiproliferative effects across various cancer cell lines. The mechanism was linked to disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates good absorption and bioavailability, which is crucial for therapeutic applications. For instance, modifications on the sulfonylurea moiety were found to enhance oral bioavailability while maintaining potency against target pathways .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share the cyanoacrylamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:
| Compound Name | Substituents (R1, R2) | Molecular Weight | logP | Key Features |
|---|---|---|---|---|
| Target Compound | R1: 4-(difluoromethoxy)phenyl; R2: 3-sulfamoylphenyl | ~446.47 (variant)1 | N/A | Combines lipophilic (-OCF2H) and polar (-SO2NH2) groups; high H-bond capacity |
| 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide (Y510-3399) | R1: 4-(dimethylamino)phenyl; R2: H | 215.25 | 1.362 | Electron-donating -N(CH3)2; moderate lipophilicity; low water solubility |
| (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | R1: 2-hydroxy-3-methoxyphenyl; R2: 4-CF3 | 362.30 | N/A | Polar -OH/-OCH3; highly lipophilic -CF3; potential metabolic stability |
| 2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (CAS 109314-45-6) | R1: 3-phenoxyphenyl; R2: H | N/A | N/A | Bulky phenoxy group; increased steric hindrance |
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs.
Lipophilicity and Solubility :
- Y510-3399 has a moderate logP (1.362) and low water solubility (logSw = -1.824), typical for amines .
- The target compound’s sulfamoyl group likely improves aqueous solubility compared to Y510-3399, though the difluoromethoxy group may counterbalance this by increasing lipophilicity.
- The -CF3 group in ’s compound likely results in higher logP and lower solubility than the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
